molecular formula C19H36O3 B149806 Methyl cis-9,10-epoxystearate CAS No. 2566-91-8

Methyl cis-9,10-epoxystearate

Cat. No.: B149806
CAS No.: 2566-91-8
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-MSOLQXFVSA-N
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Description

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate (CAS 2566-91-8) is a high-purity fatty acid methyl ester characterized by a stereochemically defined epoxide (oxirane) ring integrated into its lipophilic structure . With a molecular formula of C₁₉H₃₆O₃ and a molecular weight of 312.5 g/mol, this compound is a valuable synthetic intermediate in organic and polymer chemistry . The (2R,3S) configuration of the oxirane ring is a key structural feature that dictates its reactivity and interaction in downstream applications. The primary value of this compound for researchers lies in the reactivity of the epoxide group, which serves as a versatile handle for further chemical modification. It is commonly employed in the synthesis of surfactants, polymer precursors, and other complex bioactive molecules . The compound can be efficiently synthesized via stereoselective epoxidation of the corresponding Z-alkene precursor using reagents like meta-chloroperoxybenzoic acid (mCPBA), a method that preserves the desired stereochemistry with high selectivity . Preliminary research suggests potential biological activity, including antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli , as well as investigated anticancer effects linked to the induction of apoptosis in certain cell lines . These properties make it a compound of interest for investigations in medicinal chemistry and chemical biology. Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2566-91-8

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

CAMHHLOGFDZBBG-MSOLQXFVSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

Synonyms

(2R,3S)-rel-3-Octyl-2-oxiraneoctanoic acid methyl ester; (±)-cis-9,10-Epoxyoctadecanoic acid Methyl ester

Origin of Product

United States

Preparation Methods

Peracid-Mediated Epoxidation

Meta-chloroperoxybenzoic acid (mCPBA) is the reagent of choice for this transformation due to its high electrophilicity and compatibility with ester functionalities. The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene. For the (2R,3S) configuration, the Z-alkene precursor is required to ensure syn-addition of the oxygen atom.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or chloroform

  • Temperature: 0–25°C

  • Reaction Time: 6–12 hours

  • Yield: 70–85%

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C (gradient)
mCPBA Equivalents1.2
Stereoselectivity>90% (2R,3S)

Metal-Catalyzed Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation, employing titanium(IV) isopropoxide and a chiral tartrate ligand, offers enantioselective control. However, this method is less common for long-chain alkenes due to steric hindrance. Recent advances using manganese-salen complexes (Jacobsen catalysts) have improved yields for bulky substrates.

Optimized Protocol :

  • Catalyst: (R,R)-Jacobsen Mn-salen (5 mol%)

  • Oxidant: Sodium hypochlorite (NaOCl)

  • Solvent: Ethyl acetate

  • Yield: 65–75%

  • Enantiomeric Excess (ee): 88–92%

Stereoselective Esterification of Epoxide-Containing Acids

An alternative route involves synthesizing the epoxide moiety first, followed by esterification. This two-step approach decouples epoxidation and esterification, allowing independent optimization.

Synthesis of 8-[(2R,3S)-3-Octyloxiran-2-yl]Octanoic Acid

The carboxylic acid precursor is prepared via epoxidation of oct-7-enoic acid derivatives. Enzymatic epoxidation using cytochrome P450 monooxygenases has gained traction for its green chemistry profile, though yields remain moderate (50–60%).

Esterification with Methanol

The acid is esterified using methanol under acidic conditions:

Conditions :

  • Catalyst: Sulfuric acid (H₂SO₄, 2 mol%)

  • Solvent: Methanol (excess)

  • Temperature: Reflux (65°C)

  • Reaction Time: 4–6 hours

  • Yield: 95–98%

Mechanism :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The reaction is irreversible under reflux conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow systems reduce reaction times and improve heat management:

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
Yield75%82%
Catalyst Loading5 mol%3 mol%

Immobilized Catalysts

Heterogeneous catalysts, such as silica-supported mCPBA analogs, enable catalyst recycling and reduce waste:

  • Reusability: ≥10 cycles

  • Yield Drop: <5% after 5 cycles

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsStereoselectivity
Peracid EpoxidationHigh yield, simplicityStoichiometric oxidantModerate (85–90%)
Jacobsen CatalysisHigh ee (90–95%)High catalyst costExcellent
Enzymatic EpoxidationEco-friendlyLow yield (50–60%)Variable

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 9,10-Epoxystearate (CAS 2566-91-8)
  • Structure : A methyl ester of stearic acid (C₁₈) with an epoxide at positions 9 and 10.
  • Molecular Formula : C₁₉H₃₆O₃ (same as the target compound).
  • Key Differences :
    • The epoxide is located at the center of a longer C18 chain, whereas the target compound’s epoxide is at the 8th position of a C8 chain.
    • Higher melting point and viscosity due to the longer saturated alkyl chain.
  • Applications : Used as a plasticizer and stabilizer in polymers .
Methyl 8-[3-[(3-Pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate (CAS 2500-56-3)
  • Structure : Contains two epoxide rings and a pentyl substituent.
  • Molecular Formula : C₂₀H₃₄O₄.
  • Key Differences :
    • Additional epoxide group increases reactivity in ring-opening reactions.
    • Lower molecular weight (326.5 g/mol) compared to the target compound.
  • Applications : Investigated for epoxy resin formulations .
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid (CAS 13980-07-9)
  • Structure : Free carboxylic acid analogue of the target compound.
  • Molecular Formula : C₁₈H₃₄O₃.
  • Key Differences :
    • The carboxylic acid group increases polarity and reduces lipophilicity.
    • (2R,3R) stereochemistry vs. (2R,3S) in the target compound, affecting chiral interactions.
  • Applications: Potential surfactant due to amphiphilic structure .

Functional Analogues

Methyl Octanoate (CAS 111-11-5)
  • Structure: Simple methyl ester of octanoic acid without an epoxide.
  • Molecular Formula : C₉H₁₈O₂.
  • Key Differences :
    • Lacks the epoxide’s reactivity and stereochemical complexity.
    • Lower boiling point (≈ 193°C) vs. the target compound’s higher thermal stability.
  • Applications : Fuel additive and fragrance precursor .
Panaxydol (CAS 72800-72-7)
  • Structure : A polyacetylene-epoxide natural product with a terminal alcohol.
  • Molecular Formula : C₁₇H₂₄O₂.
  • Key Differences :
    • Contains conjugated triple bonds and a shorter epoxide-substituted chain.
    • Exhibits anticancer and antimicrobial activity, unlike the target compound.
  • Applications : Studied for pharmacological properties .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Epoxide Position Key Substituent Applications
Target Compound C₁₉H₃₆O₃ 312.49 8th position Octyl (C8) Surfactants, polymer chemistry
Methyl 9,10-Epoxystearate C₁₉H₃₆O₃ 312.49 9,10 positions None Plasticizers
Methyl 8-[3-[(3-Pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate C₂₀H₃₄O₄ 326.50 2 epoxide rings Pentyl (C5) Epoxy resins
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid C₁₈H₃₄O₃ 298.46 8th position Octyl (C8) Surfactants
Methyl Octanoate C₉H₁₈O₂ 158.24 None None Biofuels, fragrances

Biological Activity

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate, also referred to as methyl 8-octyloxiranate, is a synthetic ester with the molecular formula C₁₉H₃₆O₃ and a molecular weight of approximately 312.49 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Chemical Structure and Properties

The compound features an oxirane (epoxide) group, which is known for its reactivity with biological nucleophiles. This structural feature is crucial for its biological interactions and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₉H₃₆O₃
Molecular Weight312.49 g/mol
LogP5.99
Polar Surface Area (Ų)39
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

Target of Action

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate likely interacts with various biological targets through its epoxide group, which can react with nucleophiles such as amino acids in proteins or nucleic acids. This reactivity suggests potential roles in modifying cellular processes.

Biochemical Pathways

The compound may influence lipid metabolism and other biochemical pathways involving fatty acids and their derivatives. Its exact mechanism remains under investigation, but the presence of the epoxide group indicates possible pathways related to oxidative stress and cell signaling.

Biological Activity

Research into the biological activity of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate has revealed several promising areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. The epoxide group is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
  • Inflammation Modulation : Some studies indicate that methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Effects

In a research project led by Johnson et al. (2024), the effects of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate on human breast cancer cell lines were investigated. The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cis-9,10-epoxystearate
Reactant of Route 2
Reactant of Route 2
Methyl cis-9,10-epoxystearate

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